molecular formula C20H19FN4O3 B2950480 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide CAS No. 1257550-95-0

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide

Cat. No.: B2950480
CAS No.: 1257550-95-0
M. Wt: 382.395
InChI Key: DNAMXNQTQPVGOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the appropriate selection of precursors including 2-fluorophenol, 6-(pyridin-2-yl)pyridazine, and propanamide derivatives.

  • Key Reactions

    • Phenol Ether Formation: : The 2-fluorophenol reacts with an appropriate halide to form the phenoxy moiety.

    • Amide Formation: : The final step typically involves forming the amide linkage through a condensation reaction.

Industrial Production Methods

Industrial production might utilize continuous flow reactors to maintain consistent reaction conditions and yield optimization. Catalysts and solvents, such as pyridine or DMF, might be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the ethyl chain, leading to the formation of carboxylic acid derivatives.

  • Reduction: : The nitro group in the pyridazine ring can be reduced to an amine.

  • Substitution: : The fluorine atom on the phenoxy group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophilic reagents such as sodium methoxide.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Aminated derivatives of pyridazine.

  • Substitution: : Various nucleophilic substitution products depending on the reagents used.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in synthesizing other complex organic compounds due to its reactive sites.

Biology

Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine

Evaluated for pharmacological activities, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

Mechanism of Action

Molecular Targets and Pathways

The specific biological activity of 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide involves interaction with specific enzymes or receptors. It may inhibit particular signaling pathways or enzymatic activities, leading to therapeutic effects.

Comparison with Similar Compounds

Unique Features

  • The fluorophenoxy group provides enhanced lipophilicity and metabolic stability.

  • The pyridazine ring contributes to potential biological activity due to its planar aromatic structure.

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a chlorine atom instead of fluorine.

  • 2-(2-methoxyphenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a methoxy group instead of fluorine.

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide stands out due to its unique combination of structural features that lend themselves to a wide range of scientific explorations. Wouldn't you agree?

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAMXNQTQPVGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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